molecular formula C24H26O4 B1249549 Paxidal

Paxidal

Cat. No. B1249549
M. Wt: 378.5 g/mol
InChI Key: RIGSJIIZCIKSKY-PKCWWXAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paxidal is a natural product found in Pseudowintera axillaris with data available.

Scientific Research Applications

Bioactive Compound Research

  • Paxidal, identified as a sesquiterpene dialdehyde cinnamate from the New Zealand shrub Pseudowintera axillaris, exhibits fungicidal activity. Research led by Brennan et al. (2006) focused on paxidal's efficacy against the plant pathogen Phytophthora infestans. This study also explored the synthesis of derivatives for broader spectrum fungicidal activity against various food crop pathogens, highlighting the significance of the cinnamate group for such effects (Brennan et al., 2006).

properties

Product Name

Paxidal

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

[(1R,3S,4aS,8R,8aS)-7,8-diformyl-3,8a-dimethyl-4-methylidene-1,2,3,4a,5,8-hexahydronaphthalen-1-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H26O4/c1-16-13-22(28-23(27)12-9-18-7-5-4-6-8-18)24(3)20(17(16)2)11-10-19(14-25)21(24)15-26/h4-10,12,14-16,20-22H,2,11,13H2,1,3H3/b12-9+/t16-,20-,21-,22+,24-/m0/s1

InChI Key

RIGSJIIZCIKSKY-PKCWWXAYSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@]2([C@H](C1=C)CC=C([C@@H]2C=O)C=O)C)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1CC(C2(C(C1=C)CC=C(C2C=O)C=O)C)OC(=O)C=CC3=CC=CC=C3

synonyms

paxidal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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